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molecular formula C7H6ClNO3 B146376 4-Chloro-3-nitrobenzyl alcohol CAS No. 55912-20-4

4-Chloro-3-nitrobenzyl alcohol

Cat. No. B146376
M. Wt: 187.58 g/mol
InChI Key: QLLRQJDSYJIXTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08088767B2

Procedure details

A 100 mL flask was charged with (4-chloro-3-nitrophenyl)methanol (commercially available from Acros; 1.0 g, 5.5 mmol), ammonium formate (1.4 g, 22 mmol), and iron powder (1.2 g, 22 mmol). Toluene (15 mL) and water (15 mL) were added to the flask and the mixture was heated to reflux for 4 hours, after which time, the mixture was filtered through a plug of Celite. The supernatant was washed with ethyl acetate (3×50 ml). The combined organic solution was washed with water (100 ml), saturated sodium chloride solution (100 ml), dried over anhydrous sodium sulfate and filtered. The organic solvent was removed on a rotary evaporator under reduced pressure to yield (3-amino-4-chlorophenyl)methanol (0.74 g, 85% yield). The material was used without further purification. 1H-NMR (400 MHz, CDCl3) δ 6.88 (d, 1H), 6.56 (d, 1H), 6.40 (s, 1H), 5.85 (bs, 2H), 5.39 (bs, 1H), 5.85 (bs, 1H), 4.79 (s, 2H): MS (EI): 158 (MH+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Name
Quantity
1.2 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][OH:9])=[CH:4][C:3]=1[N+:10]([O-])=O.C([O-])=O.[NH4+].C1(C)C=CC=CC=1>[Fe].O>[NH2:10][C:3]1[CH:4]=[C:5]([CH2:8][OH:9])[CH:6]=[CH:7][C:2]=1[Cl:1] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=C(C=C1)CO)[N+](=O)[O-]
Step Two
Name
Quantity
1.4 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Step Three
Name
Quantity
15 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
15 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
1.2 g
Type
catalyst
Smiles
[Fe]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4 hours
Duration
4 h
FILTRATION
Type
FILTRATION
Details
after which time, the mixture was filtered through a plug of Celite
WASH
Type
WASH
Details
The supernatant was washed with ethyl acetate (3×50 ml)
WASH
Type
WASH
Details
The combined organic solution was washed with water (100 ml), saturated sodium chloride solution (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The organic solvent was removed on a rotary evaporator under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C=CC1Cl)CO
Measurements
Type Value Analysis
AMOUNT: MASS 0.74 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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